molecular formula C10H6Br2N2O2S B13733202 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B13733202
M. Wt: 378.04 g/mol
InChI Key: SPEXCGVBDVZFJX-XVNBXDOJSA-N
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Description

5-(3,5-Dibromo-4-hydroxy-benzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound with the molecular formula C10H6Br2N2O2S It is characterized by the presence of bromine atoms, a hydroxyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dibromo-4-hydroxy-benzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dibromo-4-hydroxy-benzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the thioxo group to a thiol group.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major products include debrominated or thiol-substituted derivatives.

    Substitution: The major products are the substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

5-(3,5-Dibromo-4-hydroxy-benzylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3,5-Dibromo-4-hydroxy-benzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one
  • (Z)-4-(3,5-Difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

Uniqueness

5-(3,5-Dibromo-4-hydroxy-benzylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and a thioxoimidazolidinone moiety distinguishes it from other similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C10H6Br2N2O2S

Molecular Weight

378.04 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Br2N2O2S/c11-5-1-4(2-6(12)8(5)15)3-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-3+

InChI Key

SPEXCGVBDVZFJX-XVNBXDOJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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